REACTION_CXSMILES
|
[C:1]([C:9]1[N:10]2[C:14](=[CH:15][CH:16]=1)[CH:13]([C:17](N(C)C1C=CC=CC=1)=[O:18])[CH2:12][CH2:11]2)(=[O:8])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[OH-:27].[Na+].CO>O>[CH:5]1[CH:6]=[CH:7][C:2]([C:1]([C:9]2[N:10]3[CH2:11][CH2:12][CH:13]([C:17]([OH:18])=[O:27])[C:14]3=[CH:15][CH:16]=2)=[O:8])=[CH:3][CH:4]=1 |f:1.2|
|
Name
|
5-benzoyl-N-methyl-N-phenyl-2,3-dihydro-1H-pyrrolizine-1-carboxamide
|
Quantity
|
34.4 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)(=O)C=1N2CCC(C2=CC1)C(=O)N(C1=CC=CC=C1)C
|
Name
|
|
Quantity
|
25 g
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
80 mL
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
|
Quantity
|
25 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
80 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
stirred under nitrogen for sixteen hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
was refluxed for 5 hours
|
Duration
|
5 h
|
Type
|
EXTRACTION
|
Details
|
The mixture was extracted with toluene (2×50 mL)
|
Type
|
CUSTOM
|
Details
|
the aqueous and organic phases were separated
|
Type
|
EXTRACTION
|
Details
|
The resulting precipitate was extracted several times with dichloromethane (1×150 mL), (1×75 mL), (1×50 mL)
|
Type
|
EXTRACTION
|
Details
|
The combined extract
|
Type
|
ADDITION
|
Details
|
was treated with FILTROL® (activated clay decolorizing agent) (4.5 g) for 30 minutes
|
Duration
|
30 min
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated by atmospheric distillation
|
Type
|
ADDITION
|
Details
|
Hexane (190 mL) was added
|
Type
|
TEMPERATURE
|
Details
|
to cool to room temperature
|
Type
|
TEMPERATURE
|
Details
|
further cooled to 0° C. to −5° C
|
Type
|
FILTRATION
|
Details
|
The product, 5-benzoyl-2,3-dihydro-1H-pyrrolizine-1-carboxylic acid (ketorolac) was collected by filtration
|
Type
|
WASH
|
Details
|
washed with 100 mL of hexane/dichloromethane (7:3 v/v)
|
Type
|
CUSTOM
|
Details
|
dried at 60° C. to 70° C. under vacuum
|
Name
|
|
Type
|
product
|
Smiles
|
C=1C=CC(=CC1)C(=O)C2=CC=C3N2CCC3C(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 21.3 g | |
YIELD: PERCENTYIELD | 83.4% | |
YIELD: CALCULATEDPERCENTYIELD | 83.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[C:1]([C:9]1[N:10]2[C:14](=[CH:15][CH:16]=1)[CH:13]([C:17](N(C)C1C=CC=CC=1)=[O:18])[CH2:12][CH2:11]2)(=[O:8])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[OH-:27].[Na+].CO>O>[CH:5]1[CH:6]=[CH:7][C:2]([C:1]([C:9]2[N:10]3[CH2:11][CH2:12][CH:13]([C:17]([OH:18])=[O:27])[C:14]3=[CH:15][CH:16]=2)=[O:8])=[CH:3][CH:4]=1 |f:1.2|
|
Name
|
5-benzoyl-N-methyl-N-phenyl-2,3-dihydro-1H-pyrrolizine-1-carboxamide
|
Quantity
|
34.4 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)(=O)C=1N2CCC(C2=CC1)C(=O)N(C1=CC=CC=C1)C
|
Name
|
|
Quantity
|
25 g
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
80 mL
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
|
Quantity
|
25 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
80 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
stirred under nitrogen for sixteen hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
was refluxed for 5 hours
|
Duration
|
5 h
|
Type
|
EXTRACTION
|
Details
|
The mixture was extracted with toluene (2×50 mL)
|
Type
|
CUSTOM
|
Details
|
the aqueous and organic phases were separated
|
Type
|
EXTRACTION
|
Details
|
The resulting precipitate was extracted several times with dichloromethane (1×150 mL), (1×75 mL), (1×50 mL)
|
Type
|
EXTRACTION
|
Details
|
The combined extract
|
Type
|
ADDITION
|
Details
|
was treated with FILTROL® (activated clay decolorizing agent) (4.5 g) for 30 minutes
|
Duration
|
30 min
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated by atmospheric distillation
|
Type
|
ADDITION
|
Details
|
Hexane (190 mL) was added
|
Type
|
TEMPERATURE
|
Details
|
to cool to room temperature
|
Type
|
TEMPERATURE
|
Details
|
further cooled to 0° C. to −5° C
|
Type
|
FILTRATION
|
Details
|
The product, 5-benzoyl-2,3-dihydro-1H-pyrrolizine-1-carboxylic acid (ketorolac) was collected by filtration
|
Type
|
WASH
|
Details
|
washed with 100 mL of hexane/dichloromethane (7:3 v/v)
|
Type
|
CUSTOM
|
Details
|
dried at 60° C. to 70° C. under vacuum
|
Name
|
|
Type
|
product
|
Smiles
|
C=1C=CC(=CC1)C(=O)C2=CC=C3N2CCC3C(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 21.3 g | |
YIELD: PERCENTYIELD | 83.4% | |
YIELD: CALCULATEDPERCENTYIELD | 83.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[C:1]([C:9]1[N:10]2[C:14](=[CH:15][CH:16]=1)[CH:13]([C:17](N(C)C1C=CC=CC=1)=[O:18])[CH2:12][CH2:11]2)(=[O:8])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[OH-:27].[Na+].CO>O>[CH:5]1[CH:6]=[CH:7][C:2]([C:1]([C:9]2[N:10]3[CH2:11][CH2:12][CH:13]([C:17]([OH:18])=[O:27])[C:14]3=[CH:15][CH:16]=2)=[O:8])=[CH:3][CH:4]=1 |f:1.2|
|
Name
|
5-benzoyl-N-methyl-N-phenyl-2,3-dihydro-1H-pyrrolizine-1-carboxamide
|
Quantity
|
34.4 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)(=O)C=1N2CCC(C2=CC1)C(=O)N(C1=CC=CC=C1)C
|
Name
|
|
Quantity
|
25 g
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
80 mL
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
|
Quantity
|
25 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
80 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
stirred under nitrogen for sixteen hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
was refluxed for 5 hours
|
Duration
|
5 h
|
Type
|
EXTRACTION
|
Details
|
The mixture was extracted with toluene (2×50 mL)
|
Type
|
CUSTOM
|
Details
|
the aqueous and organic phases were separated
|
Type
|
EXTRACTION
|
Details
|
The resulting precipitate was extracted several times with dichloromethane (1×150 mL), (1×75 mL), (1×50 mL)
|
Type
|
EXTRACTION
|
Details
|
The combined extract
|
Type
|
ADDITION
|
Details
|
was treated with FILTROL® (activated clay decolorizing agent) (4.5 g) for 30 minutes
|
Duration
|
30 min
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated by atmospheric distillation
|
Type
|
ADDITION
|
Details
|
Hexane (190 mL) was added
|
Type
|
TEMPERATURE
|
Details
|
to cool to room temperature
|
Type
|
TEMPERATURE
|
Details
|
further cooled to 0° C. to −5° C
|
Type
|
FILTRATION
|
Details
|
The product, 5-benzoyl-2,3-dihydro-1H-pyrrolizine-1-carboxylic acid (ketorolac) was collected by filtration
|
Type
|
WASH
|
Details
|
washed with 100 mL of hexane/dichloromethane (7:3 v/v)
|
Type
|
CUSTOM
|
Details
|
dried at 60° C. to 70° C. under vacuum
|
Name
|
|
Type
|
product
|
Smiles
|
C=1C=CC(=CC1)C(=O)C2=CC=C3N2CCC3C(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 21.3 g | |
YIELD: PERCENTYIELD | 83.4% | |
YIELD: CALCULATEDPERCENTYIELD | 83.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |